

Difference between Fumaric acid-d2 and Maleic acid-d2

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Compound of Interest

Compound Name: 2-Butenedioic acid-d2

Cat. No.: B14116930

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Technical Guide: Fumaric Acid-d2 vs. Maleic Acid-d2

Executive Summary

This guide delineates the critical physicochemical and analytical distinctions between Fumaric acid-d2 (trans-butenedioic acid-2,3-d2) and Maleic acid-d2 (cis-butenedioic acid-2,3-d2). While they share the same molecular formula (

) and molecular weight (~118.09 g/mol), their divergent stereochemistry dictates their utility in drug development and metabolic tracing.

Key Technical Insight: The "d2" designation typically refers to the substitution of the vinylic protons (C-H) with deuterium (C-D) at positions 2 and 3. Unlike their non-deuterated counterparts, which are gold standards for proton qNMR (quantitative NMR), the d2-variants are ¹H-NMR silent in the alkene region. Their primary utility lies in Mass Spectrometry (MS) internal standardization and Metabolic Flux Analysis (MFA), where they serve as stable, distinguishable tracers that resist metabolic exchange better than carboxyl-labeled isotopomers.

Stereochemical & Physical Divergence

The core difference lies in the geometric isomerism around the carbon-carbon double bond. This stereochemistry dictates their stability, solubility, and pKa—parameters critical for formulation and analytical method development.

Table 1: Comparative Physicochemical Profile[1]

Feature	Fumaric Acid-d2 (Trans)	Maleic Acid-d2 (Cis)	Technical Implication
Geometry	E-isomer (Trans)	Z-isomer (Cis)	Trans is thermodynamically favored; Cis has steric strain.
Symmetry	(Centrosymmetric)	(Plane of symmetry)	Affects crystal packing and dipole moment.
Solubility ()	Low (~6-7 g/L)	High (~700+ g/L)	Maleic-d2 is preferred for high-conc. aqueous stock solutions.
pKa Values	pKa1 ≈ 3.03, pKa2 ≈ 4.44	pKa1 ≈ 1.9, pKa2 ≈ 6.07	Maleic is a stronger acid initially due to intramolecular H-bonding.
Stability	High (Stable)	Lower (Prone to isomerization)	Maleic-d2 can isomerize to Fumaric-d2 under heat/light.
Melting Point	Sublimes ~287°C	~135°C	Fumaric-d2 requires higher thermal input for degradation.

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Note on Isotope Effect: The substitution of H with D slightly alters the zero-point energy, potentially increasing the stability of the C-D bond (Kinetic Isotope Effect). However, bulk physical properties like solubility remain largely comparable to the non-deuterated forms.

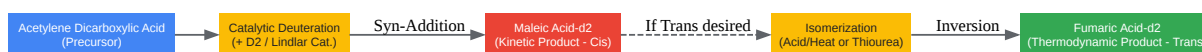
Synthesis & Isotopic Integrity

Understanding the origin of these isotopomers is vital for assessing impurity profiles. The synthesis typically relies on the reduction of acetylenedicarboxylic acid precursors with deuterium gas (

).

Diagram 1: Synthetic Pathways & Isomerization

This workflow illustrates the catalytic reduction to the cis product and the subsequent thermodynamic isomerization to the trans product.



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Caption: Synthesis of d₂-isotopomers via syn-addition of Deuterium, followed by controlled isomerization.

Analytical Characterization

Distinguishing these isomers requires specific analytical techniques. While MS detects the mass shift (+2 Da), it often cannot distinguish the isomers without chromatographic separation. NMR provides structural resolution.^{[1][2]}

Nuclear Magnetic Resonance (NMR)

In ^1H NMR, the d_2 -variants are effectively "invisible" at the alkene position compared to the standard singlet peaks of non-deuterated Maleic (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

6.2) and Fumaric (

6.5) acids.[3][2][4]

- ^1H NMR Application: Use d_2 -variants as "blank" matrix spikes to verify extraction recovery without interfering with analyte signals in the alkene region.
- ^2H NMR (Deuterium NMR): This is the direct method for characterization.
 - Maleic Acid- d_2 : Single signal (broadened by quadrupolar relaxation).
 - Fumaric Acid- d_2 : Single signal, distinct chemical shift from Maleic.
- ^{13}C NMR: The carbon signals will show a 1:1:1 triplet due to C-D coupling (), confirming the presence of deuterium.

Mass Spectrometry (MS)

Both isomers show an m/z shift of +2 compared to the unlabeled forms (vs 115).

- Differentiation: They cannot be distinguished by mass alone.
- Chromatography (LC-MS):
 - Maleic- d_2 : Elutes earlier on Reverse Phase (C18) due to higher polarity/water solubility.
 - Fumaric- d_2 : Elutes later; better retention on C18.

Applications in Drug Development

Metabolic Flux Analysis (MFA)

Researchers use Fumaric acid- d_2 to trace the TCA Cycle (Krebs Cycle).

- Mechanism: Fumarase converts Fumarate to Malate. Using Fumaric acid-d2 allows scientists to track the hydration step.
- Advantage: The C-D bonds at positions 2 and 3 are relatively stable, but scrambling can occur if the molecule passes through symmetrical intermediates (like succinate).

Pharmacokinetics & The Kinetic Isotope Effect (KIE)

Dimethyl fumarate (DMF) is a drug for Multiple Sclerosis.

- Research Use: Fumaric acid-d2 is the precursor for synthesizing Deuterated DMF.
- Goal: To slow down the metabolic clearance of the drug (via the Deuterium Isotope Effect), potentially increasing half-life and reducing dosage frequency.

Experimental Protocols

Protocol A: Isomeric Purity Check via HPLC-UV

Since MS cannot distinguish the isomers by mass, chromatographic separation is required.

- Mobile Phase: 0.1% Phosphoric Acid in Water (Isocratic).
 - Note: Low pH suppresses ionization, ensuring the acids remain neutral and interact with the stationary phase.
- Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18), 5 μ m, 4.6 x 150mm.
- Flow Rate: 1.0 mL/min.
- Detection: UV at 210 nm (Carbonyl absorption).
- Sample Prep: Dissolve 1 mg of Fumaric acid-d2 sample in 1 mL Mobile Phase.
 - Self-Validating Step: Spike with known Maleic acid (non-deuterated is fine for retention time check) to confirm resolution.
- Result: Maleic acid elutes first (

min); Fumaric acid elutes later (min). Calculate % area to determine isomeric purity.

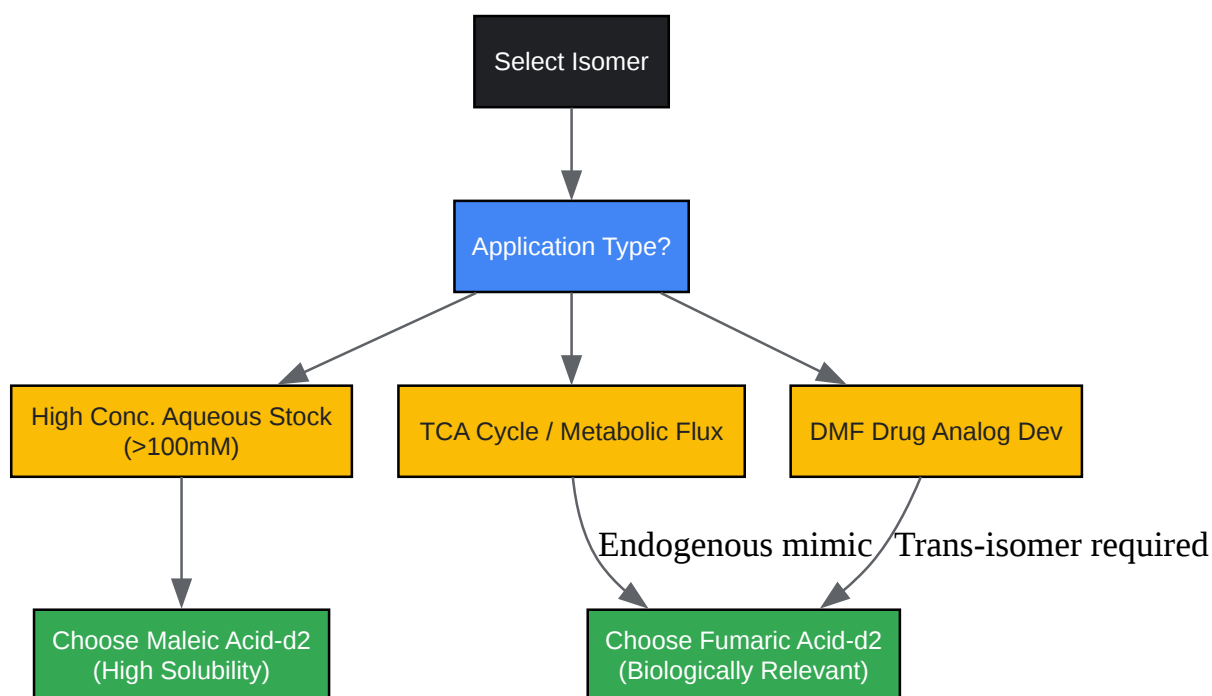
Protocol B: "Silent" Internal Standard Preparation for qNMR

Using Maleic Acid-d₂ as a recovery standard for ¹H-NMR metabolomics.

- Stock Solution: Prepare a 10 mM solution of Maleic Acid-d₂ in .
 - Why Maleic? High solubility ensures a stable, concentrated stock.
- Spiking: Add 50 μL of Stock to 500 μL of biological plasma/serum extract.
- Acquisition: Run standard ¹H-NOESY presat pulse sequence.
- Validation:
 - Check the region 6.0–6.5 ppm. It should be clean (no singlet).
 - If a singlet appears, the standard is degraded (H-D exchange) or contaminated with non-deuterated material.
 - Use the residual HDO peak or an external standard (TSP) for quantification.
 - Purpose: The d₂-acid acts as a "phantom" carrier to prevent adsorption losses of endogenous fumarate/maleate without adding to their signal integration.

Decision Logic for Selection

Use this workflow to select the correct isotopomer for your experiment.



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Caption: Decision tree for selecting between Maleic-d2 and Fumaric-d2 based on solubility and biological relevance.

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